4-Bromo-2-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and iodine atoms on the thiophene ring Thiophene itself is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
4-Bromo-2-iodothiophene is a chemical compound that is used in various scientific and industrial applications . . It’s often used as a building block in chemical synthesis , suggesting its primary role may be as a precursor in the synthesis of more complex molecules.
Mode of Action
The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in the halogen dance (HD) reaction, a synthetic tool used to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates .
Biochemical Pathways
This compound is involved in the synthesis of various thiophene derivatives . These derivatives can further participate in numerous chemical transformations, affecting various biochemical pathways.
Result of Action
The primary result of the action of this compound is the synthesis of various thiophene derivatives . These derivatives can be used as building blocks in numerous chemical transformations.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the HD reaction in which it participates is sensitive to the nature of the halogen atom involved, with the ease of migration of the halogen atom in halogen-substituted thiophenes increasing in the series Cl < Br < I . .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Bromo-2-iodothiophene are not currently known and would require further study.
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that chemical compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues, interacting with transporters or binding proteins and affecting their localization or accumulation . The specific transport and distribution mechanisms of this compound are not currently known and would require further study.
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells, which can affect their activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. Another approach involves the selective monobromination followed by monoiodination of thiophene derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient halogenating agents and optimized reaction parameters is crucial for the commercial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the thiophene ring can be substituted with other functional groups using reagents such as organometallic compounds and nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for halogenation.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Bromo-2-iodothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-2-chlorothiophene
- 2-Bromo-5-iodothiophene
- 2-Iodothiophene
Comparison: 4-Bromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated thiophenes. For instance, the combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .
Properties
IUPAC Name |
4-bromo-2-iodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-4(6)7-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQTBCVFBPNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73882-40-3 |
Source
|
Record name | 4-bromo-2-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.